5-Methyl-DL-tryptophan

Description

5-Methyltryptophan has been reported in Aspergillus fumigatus with data available.

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCSWANZMJLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314252 | |

| Record name | 5-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-55-3 | |

| Record name | 5-Methyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 951-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-DL-tryptophan chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by a methyl group substitution at the 5th position of the indole (B1671886) ring. This modification confers unique chemical and biological properties, distinguishing it from its parent molecule. As a tryptophan analog, this compound has been utilized in various research applications, notably as a tool to study tryptophan metabolism and its regulatory pathways. It acts as an inhibitor of anthranilate synthase, a key enzyme in the tryptophan biosynthesis pathway, and serves as a corepressor of the trp operon in prokaryotes.[1] Recent studies have also elucidated its role in modulating inflammatory signaling pathways, highlighting its potential for further investigation in drug discovery and development.

Chemical Structure and Properties

This compound is a racemic mixture containing equal amounts of the D- and L-enantiomers. The presence of the methyl group on the indole ring influences its steric and electronic properties, which in turn affects its biological activity.

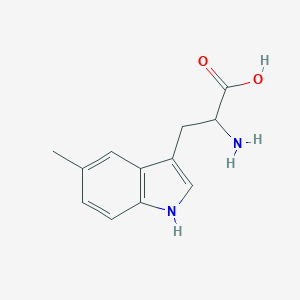

Structure:

-

IUPAC Name: 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid[2]

-

Molecular Formula: C₁₂H₁₄N₂O₂[2]

-

Canonical SMILES: CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N[2]

-

InChI Key: HUNCSWANZMJLPM-UHFFFAOYSA-N[2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 218.25 g/mol | [2] |

| Melting Point | 280-282 °C | |

| Boiling Point | 358.94 °C (estimated) | [3] |

| pKa (predicted) | 2.26 ± 0.10 (for L-enantiomer) | [3] |

| Solubility | ||

| in 1 M HCl | ≥ 100 mg/mL | [4] |

| in DMSO | 66.67 mg/mL (requires sonication and pH adjustment to 2 with 1 M HCl) | [4] |

| in Aqueous Buffers | Sparingly soluble | [4] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy:

Infrared (IR) Spectroscopy:

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations of the indole ring and the amino group, C-H stretching of the aromatic and aliphatic portions, a strong C=O stretching of the carboxylic acid, and C-N stretching vibrations.

Mass Spectrometry:

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 218.1055 g/mol .[2]

Experimental Protocols

Synthesis of this compound from 5-Methylgramine (B1294790)

A common synthetic route to this compound involves the reaction of 5-methylgramine with a protected acetamidomalonate. The following is a representative protocol.

Materials:

-

5-Methylgramine

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Dioxane

-

Diethyl ether

Procedure:

-

Condensation: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl acetamidomalonate is added, followed by the addition of 5-methylgramine. The reaction mixture is refluxed for several hours.

-

Hydrolysis: The resulting intermediate is hydrolyzed by refluxing with a concentrated solution of sodium hydroxide.

-

Neutralization and Cyclization: The reaction mixture is then neutralized with hydrochloric acid, leading to the precipitation of the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

In Vitro Assay for Anthranilate Synthase Inhibition

This protocol describes a method to determine the inhibitory effect of this compound on anthranilate synthase activity.[5][6]

Materials:

-

Purified anthranilate synthase

-

Chorismate (substrate)

-

Glutamine (co-substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂ and EDTA)

-

Fluorometer

Procedure:

-

Enzyme Reaction: The assay is performed in a microplate format. The reaction mixture contains the reaction buffer, chorismate, glutamine, and varying concentrations of this compound.

-

Initiation: The reaction is initiated by the addition of purified anthranilate synthase.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

-

Detection: The formation of anthranilate, the product of the reaction, is monitored by measuring the increase in fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~400 nm.

-

Data Analysis: The initial reaction rates are calculated from the fluorescence data. The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trp Operon Repression Assay using a β-Galactosidase Reporter

This protocol outlines a method to assess the corepressor activity of this compound on the trp operon in Escherichia coli.[7]

Materials:

-

E. coli strain carrying a trp-lacZ fusion (where the lacZ gene, encoding β-galactosidase, is under the control of the trp promoter)

-

Minimal medium with and without tryptophan

-

This compound

-

ONPG (o-nitrophenyl-β-D-galactopyranoside)

-

Lysis buffer

-

Spectrophotometer

Procedure:

-

Bacterial Growth: The E. coli strain is grown in minimal medium supplemented with and without tryptophan, and with varying concentrations of this compound.

-

Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including β-galactosidase.

-

β-Galactosidase Assay: The activity of β-galactosidase is measured by adding ONPG to the cell lysate. The enzyme cleaves ONPG to produce o-nitrophenol, which is yellow and can be quantified by measuring the absorbance at 420 nm.

-

Data Analysis: The β-galactosidase activity is calculated in Miller units. The repression of the trp operon is determined by the decrease in β-galactosidase activity in the presence of this compound compared to the control.

Signaling Pathway Modulation

Recent evidence indicates that this compound can modulate inflammatory signaling pathways, specifically the Toll-like receptor 4 (TLR4) pathway.

TLR4/MyD88/NF-κB Signaling Pathway

The diagram below illustrates the canonical TLR4 signaling cascade and the potential point of intervention by this compound.

Caption: TLR4 signaling pathway and potential modulation by this compound.

Conclusion

This compound is a valuable research tool with well-defined effects on tryptophan biosynthesis and its regulation. Its recently discovered role in modulating inflammatory signaling pathways opens new avenues for its application in biomedical research. This technical guide provides a comprehensive overview of its chemical properties, structure, and experimental protocols, serving as a foundational resource for scientists and researchers in the field. Further investigation into its precise molecular mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. Khan Academy [khanacademy.org]

- 2. This compound | C12H14N2O2 | CID 92852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 154-06-3 CAS MSDS (5-Methyl-L-tryptophan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of the altered anthranilate synthase in 5-methyltryptophan-resistant rice mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trp-999 of beta-galactosidase (Escherichia coli) is a key residue for binding, catalysis, and synthesis of allolactose, the natural lac operon inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-DL-tryptophan: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. As a structural mimic, it participates in and competitively inhibits various biochemical pathways that utilize tryptophan, making it a valuable tool for researchers studying metabolic regulation and a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, with a focus on its interactions with key enzymatic and regulatory targets.

Core Mechanisms of Action

This compound exerts its biological effects primarily through three principal mechanisms:

-

Allosteric Regulation of Tryptophan Biosynthesis: It acts as a feedback inhibitor of anthranilate synthase, a critical enzyme in the tryptophan biosynthesis pathway.

-

Transcriptional Regulation of the trp Operon: It functions as a co-repressor for the trp repressor protein, modulating the expression of genes involved in tryptophan synthesis.

-

Substrate for Tryptophan-Metabolizing Enzymes: It can be utilized as a substrate by enzymes such as tryptophanase, leading to the formation of altered metabolic products.

Beyond these primary roles, emerging research suggests its involvement in immunomodulatory signaling pathways and potential, albeit less pronounced, effects on serotonin (B10506) synthesis.

Detailed Mechanisms and Molecular Interactions

Inhibition of Anthranilate Synthase

Anthranilate synthase is the first committed enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of chorismate to anthranilate.[1] This enzyme is subject to feedback inhibition by tryptophan. This compound, mimicking tryptophan, binds to the allosteric site of anthranilate synthase, inducing a conformational change that reduces its catalytic activity.[2] This inhibition curtails the de novo synthesis of tryptophan. Mutant cell lines resistant to 5-methyltryptophan often exhibit an altered form of anthranilate synthase that is less sensitive to this feedback inhibition.[3]

Co-repression of the trp Operon

In many bacteria, the genes encoding the enzymes for tryptophan biosynthesis are organized into the trp operon.[4][5] The expression of this operon is controlled by the trp repressor, a protein that, when activated by a co-repressor, binds to the operator region of the operon and blocks transcription.[4][6] this compound can act as a co-repressor, binding to the trp repressor protein.[7] This binding induces a conformational change in the repressor, enabling it to bind to the trp operator with high affinity and effectively repress the transcription of the operon genes.[4][8]

Interaction with Tryptophanase

Tryptophanase is an enzyme that catalyzes the degradation of tryptophan into indole (B1671886), pyruvate, and ammonia. This compound serves as a substrate for tryptophanase, undergoing an α,β-elimination reaction.[9] The kinetic parameters of this reaction are influenced by the methyl substituent on the indole ring. For 5-methyl-L-tryptophan, the elimination of 5-methylindole (B121678) is largely the rate-determining step in the reaction catalyzed by E. coli tryptophan indole-lyase.[9]

Modulation of the Kynurenine (B1673888) Pathway and IDO1

Influence on the TLR4/MyD88/NF-κB Signaling Pathway

Recent studies in animal models of colitis suggest that this compound can ameliorate inflammation by modulating the Toll-like receptor 4 (TLR4) signaling pathway. It is proposed that this compound influences the gut microbiota, which in turn affects the TLR4/MyD88/NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokine production.

Effect on Serotonin Synthesis

Serotonin (5-hydroxytryptamine) is synthesized from tryptophan via the action of tryptophan hydroxylase (TPH).[11] As a tryptophan analog, this compound has the potential to compete with tryptophan for binding to TPH, thereby inhibiting serotonin synthesis. However, the efficiency of this inhibition and its physiological relevance are not well-established. Cell-based assays can be employed to quantify the extent of this inhibition.[12][13]

Quantitative Data

| Target/Process | Parameter | Value | Organism/System |

| trp Repressor-Operator Interaction | Dissociation Constant (Kd) | 2.6 x 10⁻⁹ M | Escherichia coli |

| trp Repressor-Tryptophan Interaction | Dissociation Constant (Kd) | 2.5 x 10⁻⁵ M | Escherichia coli |

| Anthranilate Synthase Inhibition (by Tryptophan) | Inhibition Constant (Ki) | 11.1 ± 0.1 µM | Archaeoglobus fulgidus |

| Tryptophanase (with L-serine and indole) | Michaelis Constant (Km) for L-serine | 1.79 M | Escherichia coli (whole cells) |

| Tryptophanase (with L-serine and indole) | Michaelis Constant (Km) for indole | 0.07 M | Escherichia coli (whole cells) |

Note: Specific Ki and Kd values for this compound are not consistently reported in the literature. The provided values for tryptophan serve as a reference for the native ligand's affinity.

Experimental Protocols

Determination of Anthranilate Synthase Inhibition Constant (Ki)

This protocol outlines a general method for determining the Ki of an inhibitor for anthranilate synthase.

Materials:

-

Purified anthranilate synthase

-

Chorismate (substrate)

-

L-glutamine (co-substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Spectrofluorometer or HPLC with fluorescence detection

Procedure:

-

Prepare a series of inhibitor solutions of varying concentrations.

-

Set up reaction mixtures containing the reaction buffer, a fixed concentration of chorismate and L-glutamine, and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrates.

-

Monitor the formation of anthranilate over time by measuring the increase in fluorescence (excitation ~325 nm, emission ~400 nm) or by quantifying anthranilate concentration using HPLC.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value from a plot of inhibitor concentration versus enzyme activity.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the type of inhibition (competitive, non-competitive, etc.), which can be determined from Lineweaver-Burk or Dixon plots.

Filter Binding Assay for trp Repressor-Operator Interaction

This protocol describes a method to measure the binding affinity of the trp repressor to its operator DNA in the presence of a co-repressor like this compound.[10][14]

Materials:

-

Purified trp repressor protein

-

Radiolabeled DNA fragment containing the trp operator sequence

-

This compound

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 1 mM DTT)

-

Nitrocellulose filters

-

Scintillation counter

Procedure:

-

Set up binding reactions containing the binding buffer, a fixed concentration of radiolabeled operator DNA, and varying concentrations of the trp repressor.

-

Add a saturating concentration of this compound to the reaction mixtures.

-

Incubate the reactions at room temperature to allow binding to reach equilibrium.

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. The protein-DNA complexes will bind to the filter, while unbound DNA will pass through.

-

Wash the filters with cold binding buffer to remove non-specifically bound DNA.

-

Quantify the amount of radioactivity retained on each filter using a scintillation counter.

-

Plot the amount of bound DNA as a function of the repressor concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Cell-Based Assay for Serotonin Synthesis Inhibition

This protocol outlines a method to assess the effect of this compound on serotonin synthesis in a cellular context.[12]

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for tryptophan hydroxylase 1 (TPH1)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Lysis buffer

-

HPLC with fluorometric detection

Procedure:

-

Transfect HEK293T cells with the TPH1 expression vector.

-

After 24-48 hours, treat the transfected cells with varying concentrations of this compound for a defined period (e.g., 24 hours).

-

Lyse the cells and collect the cell lysates.

-

Quantify the concentration of 5-hydroxytryptophan (B29612) (5-HTP), the product of the TPH1 reaction, in the cell lysates using HPLC with fluorometric detection.

-

Plot the concentration of 5-HTP as a function of the this compound concentration to determine the IC50 value for the inhibition of serotonin synthesis in a cellular environment.

Visualizations

References

- 1. Design and synthesis of aromatic inhibitors of anthranilate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physico-chemical characterization and transcriptome analysis of 5-methyltryptophan resistant lines in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the altered anthranilate synthase in 5-methyltryptophan-resistant rice mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trp operon - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. Tryptophan repressor - Wikipedia [en.wikipedia.org]

- 7. goldbio.com [goldbio.com]

- 8. Khan Academy [khanacademy.org]

- 9. The mechanism of Escherichia coli tryptophan indole-lyase: substituent effects on steady-state and pre-steady-state kinetic parameters for aryl-substituted tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of trp repressor-operator interaction by filter binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of Tryptophan and Serotonin Metabolism as a Biochemical Basis of the Behavioral Effects of Use and Withdrawal of Androgenic-Anabolic Steroids and Other Image- and Performance-Enhancing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of trp repressor-operator interaction by filter binding - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-DL-tryptophan: A Technical Guide for Researchers

An In-depth Technical Guide on the Tryptophan Analog, 5-Methyl-DL-tryptophan, for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound (5-MT), a methylated analog of the essential amino acid L-tryptophan. Due to its structural similarity to tryptophan, 5-MT serves as a valuable tool in biochemical and pharmaceutical research, acting as a modulator of several key metabolic and signaling pathways. This document details its physicochemical properties, mechanisms of action, impact on cellular pathways, and provides detailed experimental protocols for its application in a laboratory setting.

Physicochemical Properties and Data

This compound is a non-proteinogenic alpha-amino acid, meaning it is not naturally incorporated into proteins during translation. Its key characteristic is a methyl group substitution at the 5th position of the indole (B1671886) ring of tryptophan. This modification alters its chemical properties and biological activity compared to the parent molecule.

| Property | Data | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 218.25 g/mol | --INVALID-LINK-- |

| CAS Number | 951-55-3 | --INVALID-LINK-- |

| Appearance | White to faint yellow powder | --INVALID-LINK-- |

| Melting Point | 280-282 °C | --INVALID-LINK-- |

| Solubility | Soluble in 1M NaOH (5%) or HCl (5%). | --INVALID-LINK-- |

| Storage | Store desiccated at 4°C, protected from light. | --INVALID-LINK-- |

| XLogP3 | -0.7 | --INVALID-LINK-- |

Core Mechanisms of Action as a Tryptophan Analog

As a structural mimic of tryptophan, 5-MT can interact with enzymes and regulatory proteins that normally bind tryptophan. This interaction can be agonistic or antagonistic, leading to a range of biological effects.

Inhibition of Tryptophan Biosynthesis

In many microorganisms and plants, the biosynthesis of tryptophan is regulated by feedback inhibition, where the final product, tryptophan, binds to the first enzyme in the pathway, anthranilate synthase , to allosterically inhibit its activity. 5-MT acts as a "false feedback inhibitor" by mimicking this effect.[1] It binds to the regulatory site of anthranilate synthase, inhibiting the synthesis of anthranilate and thereby shutting down the entire tryptophan biosynthetic pathway.[2] This property makes 5-MT a potent selective agent for isolating mutants with feedback-resistant anthranilate synthase enzymes.[3]

Repression of the trp Operon

In bacteria like E. coli, the genes for tryptophan synthesis are organized into the trp operon. The expression of this operon is controlled by the Trp repressor protein, encoded by the trpR gene.[4] The Trp repressor is an aporepressor, meaning it is inactive on its own. It requires binding to a corepressor—tryptophan—to become active, bind to the operator region of the trp operon, and block transcription.[5]

5-MT can act as a corepressor, binding to the Trp aporepressor and activating it to repress the trp operon.[6] Interestingly, studies have shown that the wild-type aporepressor is activated more effectively by 5-methyltryptophan than by tryptophan itself, highlighting its potency as a regulatory mimic.[6]

References

- 1. False feedback inhibition: inhibition of tryptophan biosynthesis by 5-methyltryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. svarlifescience.com [svarlifescience.com]

- 3. Characterization of the altered anthranilate synthase in 5-methyltryptophan-resistant rice mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tryptophan repressor - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. Mutant tryptophan aporepressors with altered specificities of corepressor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Methyl-DL-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 5-Methyl-DL-tryptophan, a methylated analog of the essential amino acid tryptophan. This document details both enzymatic and chemical synthesis routes, presenting quantitative data in structured tables, comprehensive experimental protocols, and visualizations of the reaction pathways to facilitate understanding and replication.

Enzymatic Synthesis of 5-Substituted Tryptophan Analogs

The biosynthesis of tryptophan and its analogs often employs enzymes such as tryptophan synthase or tryptophanase. These enzymes can catalyze the condensation of a substituted indole (B1671886) with serine to form the corresponding tryptophan derivative. While a direct protocol for this compound was not explicitly detailed in the surveyed literature, a highly relevant and detailed biocatalytic cascade for the synthesis of 5-Methoxy-tryptamine provides a robust framework. This process involves the enzymatic synthesis of 5-Methoxy-L-tryptophan as a key intermediate, a reaction analogous to the synthesis of 5-Methyl-L-tryptophan.

The enzymatic approach offers high specificity and operates under mild, aqueous conditions, presenting a green and sustainable alternative to traditional chemical methods. The following sections are based on a well-documented one-pot, bi-enzymatic cascade system.

Experimental Protocol: Enzymatic Synthesis of 5-Methoxy-L-tryptophan

This protocol is adapted from a study on the synthesis of 5-MeO-tryptamine, where 5-MeO-L-tryptophan is an intermediate. The same principle can be applied to the synthesis of 5-Methyl-L-tryptophan by substituting 5-methoxyindole (B15748) with 5-methylindole (B121678).

Materials:

-

5-Methylindole

-

L-serine

-

Pyridoxal 5'-phosphate (PLP)

-

Engineered Escherichia coli tryptophanase A (EcTnaA)

-

Phosphate (B84403) buffer (50 mM, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO, optional co-solvent)

Procedure:

-

Prepare a reaction mixture containing 10 mM 5-methylindole, 125 mM L-serine, and 0.1 mM PLP in 50 mM phosphate buffer at pH 8.

-

If solubility of 5-methylindole is a concern, a co-solvent such as DMSO (up to 18% v/v) can be included.

-

Initiate the reaction by adding the purified and engineered EcTnaA enzyme to a final concentration of 0.1 mg/mL.

-

Incubate the reaction mixture at 37°C with shaking (e.g., 150 rpm).

-

Monitor the progress of the reaction by taking samples at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes the yield and reaction times from a study on a similar 5-substituted tryptophan analog, which can serve as a benchmark for the synthesis of 5-Methyl-L-tryptophan.

| Substrate | Enzyme Concentration | Co-solvent | Reaction Time | Yield |

| 40 mM 5-MeO-indole | 1 mg/mL EcTnaA L51A-V394A | 18% DMSO | 23 h | 95% |

| 50 mM 5-MeO-indole | 1 mg/mL EcTnaA L51A-V394A | None (suspension) | 4 h | 88% |

Enzymatic Synthesis Pathway

Chemical Synthesis of this compound

Chemical synthesis provides a versatile route to this compound and allows for larger scale production. A common strategy involves the construction of the indole ring system, followed by the introduction of the amino acid side chain, or the modification of a pre-existing indole nucleus.

Fischer Indole Synthesis of 5-Methylindole

A classical approach to synthesizing the 5-methylindole core is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone.

Experimental Protocol (General):

-

React p-tolylhydrazine with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) under acidic conditions (e.g., using HCl, H₂SO₄, or a Lewis acid like ZnCl₂).

-

The reaction initially forms a phenylhydrazone.

-

Upon heating, the phenylhydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the indole ring.

-

The resulting 5-methylindole derivative can then be further functionalized.

Synthesis from 5-Methylgramine

A more direct approach to introducing the amino acid side chain is through the use of 5-methylgramine. Gramine and its derivatives are valuable intermediates in the synthesis of tryptophan analogs.

Experimental Protocol (General):

-

Preparation of 5-Methylgramine: 5-Methylindole can be reacted with formaldehyde (B43269) and dimethylamine (B145610) (Mannich reaction) to produce 5-methylgramine.

-

Introduction of the Side Chain: 5-Methylgramine is then reacted with a nucleophile that can be converted to the amino acid side chain. A common method involves reaction with diethyl acetamidomalonate in the presence of a base.

-

The resulting intermediate is then hydrolyzed and decarboxylated to yield this compound.

Chemical Synthesis Workflow

Conclusion

The synthesis of this compound can be achieved through both enzymatic and chemical methodologies. The enzymatic route, exemplified by protocols for similar 5-substituted tryptophans, offers a highly selective and environmentally friendly approach. Chemical synthesis, particularly via the Fischer indole synthesis to create the core structure followed by side-chain introduction, provides a more traditional and often higher-throughput alternative. The choice of pathway will depend on the specific requirements of the researcher, including scale, desired stereochemistry, and available resources. The detailed protocols and pathway visualizations provided in this guide serve as a comprehensive resource for the synthesis of this important tryptophan analog.

References

An In-Depth Technical Guide to 5-Methyl-DL-tryptophan (CAS 951-55-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-DL-tryptophan (5-MT), a synthetic derivative of the essential amino acid L-tryptophan, serves as a valuable tool in various fields of biomedical research. Its structural similarity to tryptophan allows it to interact with and modulate biological pathways that utilize tryptophan, most notably as an inhibitor of tryptophan biosynthesis and a modulator of the trp operon. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key biological activities with a focus on its inhibitory mechanisms, and detailed experimental protocols. The information presented herein is intended to support researchers and professionals in drug development in their exploration of this compound's potential therapeutic and research applications.

Chemical and Physical Properties

This compound is a racemic mixture of the D- and L-isomers of 5-methyltryptophan. Its core structure consists of an indole (B1671886) ring methylated at the 5-position, attached to an alanine (B10760859) side chain.

| Property | Value | Reference(s) |

| CAS Number | 951-55-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Appearance | White to faint yellow powder | |

| Melting Point | 280-282 °C | |

| Solubility | Soluble in 1M NaOH (5% solution yields a clear to slightly yellow solution) and HCl (5% solution yields a colorless to slightly rose-colored solution).[3] Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 5 mg/mL).[4] | [3][4] |

| Storage Conditions | 2-8°C, desiccated, protected from light. | |

| SMILES String | Cc1ccc2[nH]cc(CC(N)C(O)=O)c2c1 | |

| InChI Key | HUNCSWANZMJLPM-UHFFFAOYSA-N |

Biological Activities and Mechanisms of Action

This compound's biological effects primarily stem from its ability to act as a tryptophan analog, thereby interfering with processes that depend on tryptophan.

Inhibition of Tryptophan Biosynthesis via Anthranilate Synthase

In many microorganisms and plants, tryptophan is synthesized via a pathway where anthranilate synthase is a key regulatory enzyme.[5] This enzyme catalyzes the conversion of chorismate to anthranilate.[5] Tryptophan itself acts as a feedback inhibitor of anthranilate synthase.[6] As a tryptophan analog, this compound can also inhibit this enzyme, thereby blocking the tryptophan biosynthesis pathway. This inhibitory action makes it a useful tool for selecting for mutants with feedback-resistant anthranilate synthase.

Repression of the trp Operon

In bacteria such as Escherichia coli, the genes responsible for tryptophan synthesis are organized in the trp operon.[7] The expression of this operon is regulated by the Trp repressor protein, encoded by the trpR gene.[7] In the presence of tryptophan, which acts as a corepressor, the Trp repressor binds to the operator region of the trp operon, preventing transcription.[7] this compound can mimic tryptophan and act as a corepressor, binding to the Trp repressor and inducing a conformational change that allows it to bind to the operator, thereby repressing the operon.[1]

Modulation of Serotonin (B10506) Pathways

As a tryptophan analog, this compound has the potential to influence serotonin (5-hydroxytryptamine, 5-HT) metabolism, as tryptophan is the metabolic precursor to serotonin.[8] The rate-limiting step in serotonin synthesis is the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase.[8] While direct quantitative data on the interaction of this compound with tryptophan hydroxylase is limited, its structural similarity suggests it could act as a competitive inhibitor or a substrate, thereby modulating serotonin levels. This potential makes it a compound of interest in neuroscience research.[9]

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Anthranilate Synthase Inhibition Assay (Fluorometric)

This protocol is adapted from methods used to characterize anthranilate synthase activity.[6]

Objective: To determine the inhibitory effect of this compound on anthranilate synthase activity.

Materials:

-

Purified anthranilate synthase

-

Chorismate solution

-

L-glutamine solution

-

This compound stock solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM EDTA, 1 mM DTT)[6]

-

Fluorometer and 96-well black plates

Procedure:

-

Prepare a reaction mixture containing reaction buffer, L-glutamine, and varying concentrations of this compound.

-

Pre-incubate the reaction mixture with anthranilate synthase at the desired temperature (e.g., 37°C) for a set time (e.g., 5 minutes).

-

Initiate the reaction by adding chorismate.

-

Monitor the increase in fluorescence at an excitation wavelength of ~312 nm and an emission wavelength of ~395 nm, which corresponds to the formation of anthranilate.[6]

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

-

Plot the reaction rates against the concentration of this compound to determine the IC₅₀ value.

trp Operon Repression Assay (Reporter Gene Assay)

This protocol utilizes a reporter gene, such as β-galactosidase (lacZ), under the control of the trp operon promoter and operator.

Objective: To quantify the ability of this compound to act as a corepressor and repress the trp operon.

Materials:

-

E. coli strain containing a trp-lacZ reporter fusion

-

Minimal media with and without tryptophan

-

This compound stock solution

-

ONPG (o-nitrophenyl-β-D-galactopyranoside)

-

Lysis buffer (e.g., Z-buffer)

Procedure:

-

Grow the E. coli reporter strain in minimal media supplemented with a low level of tryptophan to mid-log phase.

-

Divide the culture into aliquots and add varying concentrations of this compound. Include a positive control (high tryptophan) and a negative control (no added tryptophan or analog).

-

Incubate the cultures for a defined period to allow for repression and expression of the reporter gene.

-

Harvest the cells and perform a β-galactosidase assay using ONPG as the substrate.

-

Measure the absorbance at 420 nm to quantify the amount of o-nitrophenol produced.

-

Calculate the Miller units of β-galactosidase activity for each condition.

-

Plot the β-galactosidase activity against the concentration of this compound to determine the effective concentration for repression.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cultured cells.[10]

Objective: To determine the cytotoxicity of this compound on a specific cell line.

Materials:

-

Cell line of interest (e.g., HeLa, SGC7901)[10]

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[10]

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified time (e.g., 48 hours).[10]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of this compound to determine the IC₅₀ value.

Synthesis

A general synthetic approach for tryptophan analogs involves the reaction of a substituted indole with a protected serine derivative or a similar precursor. One reported method for a related compound, N-Boc-L-tryptophan, involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (B1257347) in a water-dioxane mixture with NaOH.[10] For this compound, a common starting material is 5-methylindole. A detailed, step-by-step protocol would need to be adapted from established methods for tryptophan synthesis.

Toxicology

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[13] The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine.[13] A modified "treat and wash" method can be employed for amino acid-containing substances to avoid interference from the substance itself supporting bacterial growth.[14]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C12H14N2O2 | CID 92852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. trp operon - Wikipedia [en.wikipedia.org]

- 8. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Modified Ames Test for Peptides and Amino Acid-containing Material [laus.group]

The Role of 5-Methyl-DL-tryptophan in Serotonin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan, the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Due to its structural similarity to tryptophan, this compound has been investigated for its potential to modulate the serotonergic system. This technical guide provides an in-depth overview of the role of this compound in serotonin metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved biochemical pathways.

The primary mechanism by which this compound influences serotonin metabolism is by acting as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This interaction does not lead to the production of serotonin but rather to the formation of 5-hydroxymethyltryptophan. This competitive substrate activity can indirectly affect the availability of TPH for the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the direct precursor of serotonin.

Furthermore, the metabolism of tryptophan is not limited to the serotonin pathway. A significant portion of tryptophan is catabolized through the kynurenine (B1673888) pathway, initiated by the enzyme indoleamine 2,3-dioxygenase (IDO). While the inhibitory effects of other methylated tryptophan analogs, such as 1-methyl-tryptophan, on IDO are well-documented, the precise role of this compound in this pathway is less clear, though it is also considered a potential modulator.

This guide will explore the nuances of these interactions, providing researchers and drug development professionals with a comprehensive resource on the biochemical and physiological effects of this compound.

Data Presentation

The following table summarizes the known quantitative data regarding the interaction of this compound with key enzymes in and related to the serotonin metabolic pathway. It is important to note that specific kinetic data for this compound is not extensively available in the public domain.

| Enzyme | Interaction Type | Compound | Parameter | Value | Species/System | Reference |

| Tryptophan Hydroxylase (TPH) | Substrate | 5-Methyl-tryptophan | Product | 5-Hydroxymethyltryptophan (>99% of product) | Not Specified | [1] |

| Tryptophan Hydroxylase (TPH) | Substrate | 4-Methyl-tryptophan | kcat | > than for Tryptophan | Not Specified | [2] |

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in serotonin metabolism and the points at which this compound is proposed to exert its effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in serotonin metabolism.

Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Activity Assay using this compound as a Substrate

This protocol is adapted from methods used to assess TPH activity with various tryptophan analogs.[3][4]

Objective: To determine if this compound is a substrate for TPH and to characterize the kinetics of this reaction.

Materials:

-

Recombinant TPH1 or TPH2 enzyme

-

This compound

-

L-Tryptophan (for comparison)

-

6-Methyltetrahydropterin (6-MePH₄) or Tetrahydrobiopterin (BH₄) as a cofactor

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

Dithiothreitol (DTT)

-

MES buffer (pH 7.0)

-

HPLC system with a fluorescence or UV detector

-

Perchloric acid

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing MES buffer, catalase, ferrous ammonium sulfate, DTT, and the pterin (B48896) cofactor.

-

Enzyme and Substrate Addition: Add a known concentration of recombinant TPH to the reaction mixture. Initiate the reaction by adding varying concentrations of this compound or L-tryptophan.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a final concentration of 0.1 M perchloric acid.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Filter the supernatant before injection into the HPLC system.

-

HPLC Analysis: Analyze the supernatant using a reverse-phase C18 column. Use a mobile phase appropriate for separating tryptophan analogs and their hydroxylated products (e.g., a buffered methanol (B129727)/water gradient).

-

Detection: Detect the product, 5-hydroxymethyltryptophan, using a fluorescence detector (e.g., excitation at 300 nm, emission at 330 nm) or a UV detector.

-

Data Analysis: Quantify the amount of 5-hydroxymethyltryptophan produced by comparing the peak area to a standard curve. Determine kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Protocol 2: Measurement of Serotonin and its Metabolites in Brain Tissue or Cell Culture Following this compound Administration

This protocol is based on established HPLC methods for the analysis of monoamines in biological samples.

Objective: To assess the in vivo or in vitro effects of this compound on the levels of serotonin and its major metabolite, 5-HIAA.

Materials:

-

Brain tissue homogenates or cell lysates from subjects/cultures treated with this compound

-

Internal standard (e.g., N-methylserotonin)

-

Perchloric acid containing an antioxidant (e.g., EDTA and sodium metabisulfite)

-

HPLC system with an electrochemical or fluorescence detector

-

Standards for serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA)

Procedure:

-

Sample Preparation: Homogenize brain tissue or lyse cells in ice-cold perchloric acid solution containing the internal standard.

-

Protein Precipitation: Centrifuge the homogenate/lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

pH Adjustment (optional, depending on detection method): Adjust the pH of the supernatant if necessary for optimal detection.

-

HPLC Analysis: Inject a known volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: Use a mobile phase consisting of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.

-

Detection:

-

Electrochemical Detection: Set the potential of the electrochemical detector to an appropriate voltage for the oxidation of 5-HT and 5-HIAA.

-

Fluorescence Detection: Use specific excitation and emission wavelengths for 5-HT (e.g., Ex: 295 nm, Em: 345 nm) and 5-HIAA (e.g., Ex: 295 nm, Em: 330 nm).

-

-

Data Analysis: Identify and quantify the peaks corresponding to 5-HT and 5-HIAA by comparing their retention times and peak areas/heights to those of the standards and the internal standard.

Protocol 3: In Vitro Indoleamine 2,3-dioxygenase (IDO) Activity Assay

This protocol can be used to investigate whether this compound inhibits or acts as a substrate for IDO.

Objective: To measure the production of kynurenine from tryptophan in the presence of this compound.

Materials:

-

Recombinant human IDO1 enzyme or cell lysates containing IDO1

-

L-Tryptophan

-

This compound

-

Ascorbate

-

Methylene (B1212753) blue

-

Catalase

-

Potassium phosphate (B84403) buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

HPLC system with UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.

-

Inhibitor/Substrate Addition: Add this compound at various concentrations to test for inhibition. For substrate activity testing, use it in place of L-tryptophan.

-

Enzyme Addition: Add the IDO1 enzyme or cell lysate to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding L-tryptophan.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Hydrolysis: Stop the reaction by adding TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Sample Preparation: Centrifuge the samples to pellet precipitated protein.

-

HPLC Analysis: Analyze the supernatant for kynurenine content using an HPLC system with a C18 column and a UV detector set to 360 nm.

-

Data Analysis: Quantify kynurenine production by comparing peak areas to a standard curve. If this compound is an inhibitor, calculate the IC50 value.

Logical Relationships and Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on serotonin metabolism.

Conclusion

This compound presents an interesting case for the modulation of serotonin metabolism. Its primary established role is as a substrate for tryptophan hydroxylase, leading to the formation of 5-hydroxymethyltryptophan rather than a direct precursor to serotonin. This competitive substrate activity suggests a potential to indirectly reduce serotonin synthesis by diverting TPH away from its natural substrate, L-tryptophan. The effects of this compound on the kynurenine pathway, particularly its interaction with IDO, require further quantitative investigation to be fully understood.

The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise mechanisms and quantitative effects of this compound. Future studies should focus on determining the kinetic parameters of this compound with TPH and IDO, as well as conducting in vivo studies to correlate biochemical changes with physiological and behavioral outcomes. Such research will be invaluable for drug development professionals exploring novel strategies to target the serotonergic system.

References

- 1. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-DL-tryptophan as a Repressor of the Trp Operon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-methyl-DL-tryptophan's role as a repressor of the tryptophan (Trp) operon in bacteria, primarily focusing on Escherichia coli. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols for its study, and provides visualizations of the involved pathways and workflows.

Introduction: The Trp Operon and its Regulation

The Trp repressor itself is synthesized in an inactive form (aporepressor).[2] Upon binding to its corepressor, tryptophan, it undergoes a conformational change, transforming into an active holorepressor complex.[2] This active complex then binds to the operator region of the Trp operon, physically blocking RNA polymerase from initiating transcription and thus repressing the expression of the structural genes.[2] This regulatory mechanism is a form of negative feedback, ensuring that the cell conserves energy by halting tryptophan synthesis when sufficient levels of the amino acid are present.[2]

This compound: A Tryptophan Analog in Trp Operon Repression

This compound is a synthetic analog of tryptophan. Its structural similarity to tryptophan allows it to act as a false co-repressor for the Trp repressor protein. By binding to the Trp repressor, this compound can induce the same conformational change as tryptophan, activating the repressor to bind to the operator and inhibit transcription of the Trp operon. This phenomenon is known as "false feedback inhibition."

The ability of this compound to repress the Trp operon makes it a valuable tool for studying the regulation of tryptophan biosynthesis and for selecting for mutants with altered regulatory mechanisms.

Quantitative Data

While extensive research has been conducted on the Trp operon, specific quantitative data for the interaction of this compound with the Trp repressor and its direct impact on operon expression is not as readily available as for tryptophan itself. The following table summarizes key quantitative parameters for the native Trp repressor system in E. coli to provide a baseline for comparison.

| Parameter | Value | Organism/Conditions | Reference |

| Trp Repressor-Operator DNA Binding | |||

| Dissociation Constant (Kd) | 2.6 x 10⁻⁹ M | E. coli, in vitro filter binding assay | [3] |

| Tryptophan-Trp Repressor Binding | |||

| Dissociation Constant (Kd) | 2.5 x 10⁻⁵ M | E. coli, in the presence of operator DNA | [3] |

| Dissociation Constant (Kd) | 40 µM (at 25°C) | E. coli, equilibrium and flow dialysis | [4] |

| Dissociation Constant (Kd) | 160 µM (at 37°C) | E. coli, equilibrium and flow dialysis | [4] |

| Trp Operon Repression | |||

| Repression by Trp Repressor | ~70-fold | E. coli, in vivo | [5] |

| Total Repression (Repressor + Attenuation) | ~700-fold | E. coli, in vivo | [5] |

Note: Specific Kd and fold-repression values for this compound are not consistently reported in the reviewed literature. Researchers would typically determine these values experimentally using the protocols outlined below.

Signaling Pathways and Mechanisms

The regulatory circuits governing the Trp operon are well-characterized. The following diagrams, rendered in DOT language, illustrate these pathways and the role of this compound.

Caption: Regulation of the Trp operon by tryptophan or this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the repressive effects of this compound on the Trp operon.

In Vitro Analysis of Trp Repressor-Operator Binding: Filter Binding Assay

This protocol is adapted from the method described by Klig et al. (1987) for measuring the specific binding of the Trp repressor to operator DNA in the presence of a corepressor.[3]

Objective: To determine the dissociation constant (Kd) of the Trp repressor for the Trp operator DNA in the presence of this compound.

Materials:

-

Purified Trp repressor protein (aporepressor)

-

Radiolabeled DNA fragment containing the Trp operator sequence (e.g., ³²P-labeled)

-

This compound solution of known concentration

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM EDTA, 5% glycerol)

-

Nitrocellulose filters (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a constant, low concentration of the radiolabeled operator DNA and varying concentrations of the Trp repressor protein.

-

Corepressor Addition: To each tube, add a saturating concentration of this compound. A control series with L-tryptophan and another with no corepressor should be run in parallel.

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).

-

Filtration: Pass each reaction mixture through a nitrocellulose filter under gentle vacuum. The protein-DNA complexes will be retained on the filter, while unbound DNA will pass through.

-

Washing: Quickly wash each filter with a small volume of cold binding buffer to remove non-specifically bound DNA.

-

Quantification: Place each filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound DNA (cpm) as a function of the Trp repressor concentration. The data can be fitted to a binding isotherm (e.g., using a Scatchard plot or non-linear regression) to determine the dissociation constant (Kd).

References

- 1. Khan Academy [khanacademy.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Analysis of trp repressor-operator interaction by filter binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the Escherichia coli trp aporepressor with its ligand, L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trp operon - Wikipedia [en.wikipedia.org]

5-Methyl-DL-tryptophan as an Inhibitor of Anthranilate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilate synthase (AS), a key enzyme in the tryptophan biosynthesis pathway, catalyzes the conversion of chorismate to anthranilate.[1] This pathway is essential for the survival of many microorganisms and plants, making its enzymes attractive targets for the development of antimicrobial agents and herbicides.[2] 5-Methyl-DL-tryptophan, a synthetic analog of the natural end-product L-tryptophan, acts as a feedback inhibitor of anthranilate synthase, thereby disrupting the production of tryptophan.[3] This technical guide provides an in-depth overview of this compound as an inhibitor of anthranilate synthase, including its mechanism of action, kinetic data for related compounds, and detailed experimental protocols for its study.

Tryptophan Biosynthesis Pathway and its Regulation

The biosynthesis of tryptophan is a well-conserved metabolic pathway that begins with chorismate, a product of the shikimate pathway. Anthranilate synthase catalyzes the first committed step in this pathway. The final product, L-tryptophan, regulates its own synthesis through feedback inhibition of anthranilate synthase, binding to an allosteric site on the enzyme to reduce its catalytic activity.[1][4]

Mechanism of Inhibition by this compound

This compound mimics the structure of L-tryptophan, allowing it to bind to the allosteric regulatory site of anthranilate synthase. This binding induces a conformational change in the enzyme, which in turn reduces its affinity for its substrate, chorismate, and consequently inhibits the synthesis of anthranilate. The selection of mutants resistant to 5-methyltryptophan has been a valuable tool in studying the allosteric regulation of this enzyme, as these mutants often possess an altered anthranilate synthase that is no longer sensitive to feedback inhibition.[3]

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for Anthranilate Synthase Substrates

| Organism | Substrate | Km (µM) | Reference |

| Bacillus alvei | Chorismic acid | 125 | [5] |

| Bacillus alvei | L-Glutamine | 550 | [5] |

| Catharanthus roseus | Chorismate | 67 ± 3 | [6] |

| Catharanthus roseus | L-Glutamine | 370 ± 50 | [6] |

| Sulfolobus solfataricus | Chorismate | 0.9 | [7] |

| Sulfolobus solfataricus | L-Glutamine | 21 | [7] |

Table 2: Inhibition Constants (Ki) for Anthranilate Synthase Inhibitors

| Organism | Inhibitor | Ki (µM) | Type of Inhibition | Reference |

| Streptomyces venezuelae | L-Tryptophan | 11.1 ± 0.1 | Competitive | [4] |

| Sulfolobus solfataricus | L-Tryptophan | 3.3 | Non-cooperative | [7] |

Experimental Protocols

Purification of Recombinant Anthranilate Synthase

A general protocol for the purification of recombinant anthranilate synthase, which can be adapted based on the specific expression system and construct, is provided below.

-

Cell Lysis:

-

Resuspend the cell pellet expressing the recombinant anthranilate synthase in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Lyse the cells by sonication or high-pressure homogenization on ice.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Load the cleared lysate onto a pre-equilibrated Ni-NTA or other suitable affinity column.

-

Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the recombinant anthranilate synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography (Optional but Recommended):

-

For higher purity, concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

Collect fractions and analyze by SDS-PAGE to identify those containing the purified anthranilate synthase.

-

-

Protein Concentration and Storage:

-

Pool the pure fractions and concentrate the protein using a centrifugal filter unit.

-

Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

-

Store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol.

-

Fluorometric Assay for Anthranilate Synthase Activity

This assay measures the production of anthranilate, which is a fluorescent molecule.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 mM L-glutamine).

-

Prepare a stock solution of the substrate, chorismate, in the reaction buffer.

-

Prepare a stock solution of the purified anthranilate synthase in a suitable buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the reaction buffer.

-

Add varying concentrations of the substrate, chorismate.

-

Initiate the reaction by adding a fixed amount of the purified anthranilate synthase.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths suitable for anthranilate (e.g., excitation ~340 nm, emission ~400 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme.

-

Determination of Inhibition Constant (Ki) for this compound

This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for anthranilate synthase.

-

Reagent Preparation:

-

Prepare stock solutions of purified anthranilate synthase, chorismate, and this compound in the appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, set up a series of reactions containing:

-

Fixed concentration of anthranilate synthase.

-

A concentration of chorismate near its Km value.

-

A range of concentrations of this compound.

-

A control reaction with no inhibitor.

-

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reactions by adding the chorismate solution.

-

Immediately begin monitoring the fluorescence increase as described in the activity assay protocol.

-

-

Data Analysis:

-

Determine the initial velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates IC50 to Ki and requires knowledge of the substrate concentration and the enzyme's Km for that substrate.

-

Conclusion

This compound serves as a valuable tool for studying the allosteric regulation of anthranilate synthase and holds potential as a lead compound for the development of novel antimicrobial agents and herbicides. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the inhibitory effects of this compound and other tryptophan analogs on this crucial enzyme. Further research to determine the precise kinetic parameters of inhibition will be essential for a complete understanding of its mode of action and for its potential applications in drug discovery and development.

References

- 1. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based in vitro engineering of the anthranilate synthase, a metabolic key enzyme in the plant tryptophan pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the altered anthranilate synthase in 5-methyltryptophan-resistant rice mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Physiological and Kinetic Studies with Anthranilate Synthetase of Bacillus alvei | Semantic Scholar [semanticscholar.org]

- 6. Purification and characterization of anthranilate synthase from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The crystal structure of anthranilate synthase from Sulfolobus solfataricus: Functional implications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 5-Methylated Tryptophan Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylated tryptophan analogs represent a significant class of compounds that have been instrumental in elucidating the physiological and pathological roles of the tryptophan metabolic pathways. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with these analogs. From their initial investigation as probes of enzyme function to their current evaluation as potential therapeutic agents and imaging probes, this document details their synthesis, biological activity, and the signaling pathways they modulate. Particular focus is given to their interactions with Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan Hydroxylase (TPH), the rate-limiting enzymes of the kynurenine (B1673888) and serotonin (B10506) pathways, respectively. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing both historical context and practical experimental details.

Introduction: The Significance of Tryptophan Metabolism

Tryptophan is an essential amino acid with a central role in protein synthesis and as a precursor to several physiologically critical metabolites. The metabolism of tryptophan primarily proceeds down two major pathways: the kynurenine pathway and the serotonin pathway.

-

The Kynurenine Pathway: Initiated by the enzyme Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO), this pathway is responsible for the majority of tryptophan catabolism. It produces a range of bioactive metabolites, including kynurenine, which are implicated in immune regulation.[1][2] Dysregulation of the kynurenine pathway is associated with various pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making IDO1 a significant therapeutic target.[1][3]

-

The Serotonin Pathway: This pathway begins with the hydroxylation of tryptophan at the 5-position of the indole (B1671886) ring by Tryptophan Hydroxylase (TPH).[3] The resulting 5-hydroxytryptophan (B29612) (5-HTP) is then converted to the neurotransmitter serotonin (5-hydroxytryptamine), which plays a crucial role in mood regulation, sleep, and various other neurological functions.[4]

Given the importance of these pathways, the development of specific molecular tools to probe and modulate the activity of their rate-limiting enzymes has been a major focus of biomedical research. 5-Methylated tryptophan analogs have emerged as a key class of such tools.

A Historical Perspective on 5-Methylated Tryptophan Analogs

While the discovery of tryptophan itself dates back to 1901 by Sir Frederick Gowland Hopkins, the exploration of its methylated analogs is a more recent endeavor, largely driven by the growing understanding of the therapeutic potential of targeting tryptophan metabolic pathways.[5][6]

The initial interest in methylated tryptophan derivatives arose from the need for specific inhibitors of IDO1. One of the earliest and most widely studied IDO inhibitors is 1-methyl-tryptophan (1-MT).[7] While not a 5-methylated analog, the investigation of 1-MT in both its D- and L-isomeric forms paved the way for the exploration of other modifications to the tryptophan scaffold. It was discovered that L-1-MT is a more potent inhibitor of IDO1, whereas D-1-MT (Indoximod) showed superior anti-tumor activity in preclinical models, potentially through inhibition of the related enzyme IDO2.[7][8][9]

The development of 5-methylated and other 5-substituted tryptophan analogs gained momentum with the increasing focus on developing specific probes for both the kynurenine and serotonin pathways. For instance, the synthesis of 5-fluoro, 5-iodo, and 5-methoxy tryptophan derivatives has been extensively explored, particularly in the context of developing radiolabeled tracers for Positron Emission Tomography (PET) imaging of IDO1 activity in tumors.[1][3] These studies have demonstrated that modifications at the 5-position of the indole ring can significantly influence the substrate or inhibitory activity of the resulting analog towards IDO1 and TPH.[3] For example, it has been shown that 5-iodo-α-methyl-tryptophan (5-I-AMT) is a substrate for IDO1, highlighting its potential as an imaging agent.[1]

Quantitative Data on Biological Activity

The biological activity of 5-methylated tryptophan analogs is primarily defined by their interaction with IDO1 and TPH. The following tables summarize key quantitative data for a selection of these compounds.

| Compound | Target | Assay Type | Value | Reference |

| 1-Methyl-L-tryptophan (L-1MT) | IDO1 | Cell-based (HeLa) | IC50: 120 µM | [10] |

| 1-Methyl-D-tryptophan (D-1MT/Indoximod) | IDO1 | Cell-based (HeLa) | IC50: 2.5 mM | [10] |

| 1-Methyl-D,L-tryptophan (1-MT) | IDO1 | Enzyme Assay | Ki: 34 µM | [11] |

| α-Methylserotonin | 5-HT1A Receptor | Binding Assay | Ki: 42 nM | [12] |

| 5-HT1B Receptor | Binding Assay | Ki: 85 nM | [12] | |

| 5-HT1C Receptor | Binding Assay | Ki: 150 nM | [12] | |

| 5-HT1D Receptor | Binding Assay | Ki: 150 nM | [12] | |

| 5-HT2 Receptor ([3H]DOB) | Binding Assay | Ki: 3 nM | [12] | |

| 5-Iodo-α-methyl-tryptophan (5-I-AMT) | IDO1 | Enzyme Assay | Substrate | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 5-methylated tryptophan analog and for assays to determine the biological activity of these compounds.

Chemical Synthesis of 5-Methyl-DL-tryptophan

A common route for the synthesis of this compound starts from 5-methylgramine (B1294790). The following is a generalized multi-step protocol based on established chemical literature.[6]

Step 1: Reaction of 5-Methylgramine with Diethyl Acetoacetate

-

In a suitable reaction vessel, dissolve 5-methylgramine in a solvent such as toluene (B28343) or diethyl ether.

-

Add sodium ethylate as a base.

-

Slowly add diethyl oxalate (B1200264) to the reaction mixture.

-

The reaction is typically stirred for several hours at room temperature or with gentle heating.

-

Upon completion, the reaction mixture is worked up by washing with aqueous acid (e.g., H₂SO₄) and water.

-

The organic layer is dried and the solvent is evaporated to yield the intermediate product.

Step 2: Hydrolysis and Decarboxylation

-

The crude product from Step 1 is then subjected to hydrolysis, typically by heating with an aqueous acid or base.

-

This step removes the protecting groups and leads to the formation of the amino acid.

-

The pH of the solution is adjusted to the isoelectric point of this compound to precipitate the product.

-

The solid product is collected by filtration, washed, and dried.

Step 3: Purification

-